1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione
Overview
Description
1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione is a fluorinated organic compound with the chemical formula C5H2ClF5O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione can be synthesized through the chlorination of pentafluoropentane-2,4-dione. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-chloro-1,1,5,5,5-pentafluoropentane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved often include inhibition or activation of enzymatic activity, which can influence various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: Another fluorinated compound with different structural properties and applications.
Uniqueness
1-Chloro-1,1,5,5,5-pentafluoropentane-2,4-dione is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity .
Properties
IUPAC Name |
1-chloro-1,1,5,5,5-pentafluoropentane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF5O2/c6-4(7,8)2(12)1-3(13)5(9,10)11/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROENNRBHLMUPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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